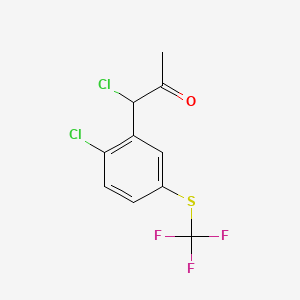
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of iodine reagents, such as iodine monochloride or molecular iodine, in the presence of a catalyst like copper(I) iodide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with potassium permanganate can yield diiodofluorobenzoic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Scientific Research Applications
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of radiolabeled molecules for imaging studies. The presence of iodine atoms allows for easy incorporation of radioactive isotopes, making it useful in diagnostic imaging techniques such as positron emission tomography (PET).
Mechanism of Action
The mechanism by which 1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and coupling reactions. In biological applications, the compound’s fluorine and iodine atoms can interact with specific molecular targets, allowing for precise imaging or therapeutic effects. The fluoromethoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene can be compared with other similar compounds, such as:
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound contains a trifluoromethyl group instead of a fluoromethoxy group, resulting in different electronic properties and reactivity.
1-Fluoro-4-iodobenzene: A simpler compound with only one iodine and one fluorine atom, used as a precursor in various organic syntheses.
These comparisons highlight the unique features of this compound, such as its specific substituent pattern and the presence of both fluorine and iodine atoms, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C7H4F2I2O |
|---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
3-fluoro-1-(fluoromethoxy)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-5-2-1-4(10)6(9)7(5)11/h1-2H,3H2 |
InChI Key |
CEGSUKPTRVOYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCF)I)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


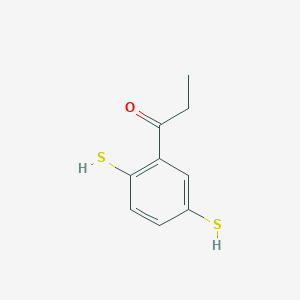
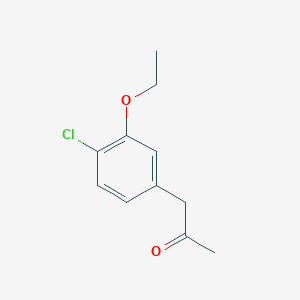
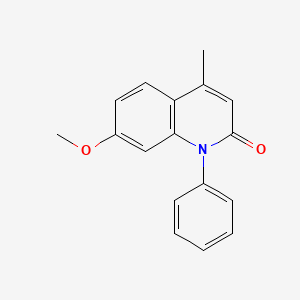

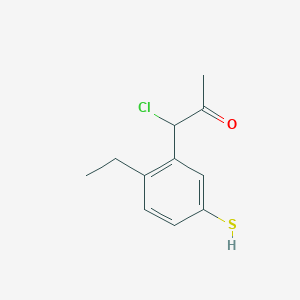
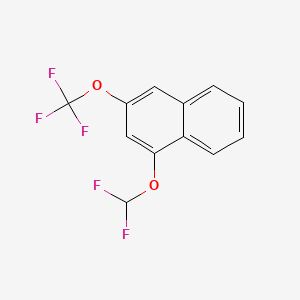
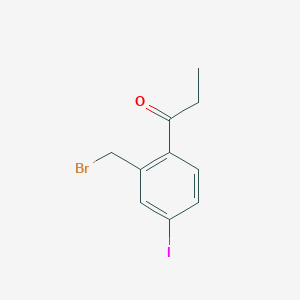
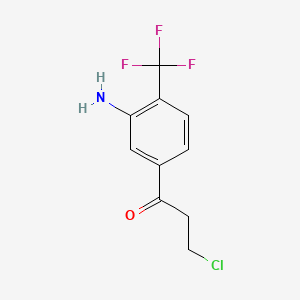
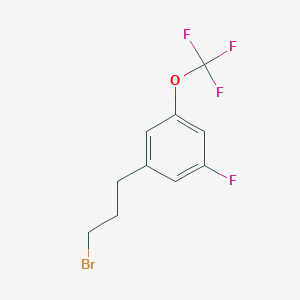

![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)
